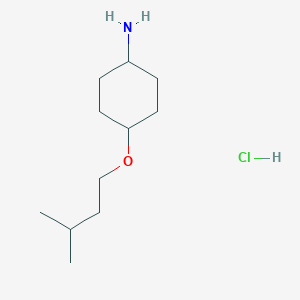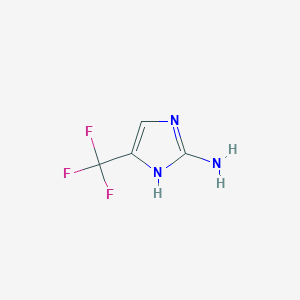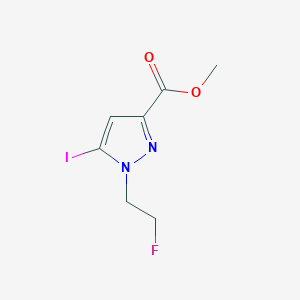
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide, also known as TFPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFPAA is a sulfonamide derivative that has been synthesized through a multi-step process. This compound has shown promising results in various biochemical and physiological studies, making it a valuable tool in the field of scientific research.
Wirkmechanismus
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is a crucial step in various physiological processes. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various biochemical and physiological studies. However, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has some limitations as well. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the use of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide in scientific research. One potential application of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide is as an anti-cancer agent. Further studies are needed to determine the efficacy of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide in vivo and to identify potential side effects. Additionally, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide could be used to study the role of carbonic anhydrase in various physiological processes. Further studies are needed to determine the specific mechanisms by which 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide inhibits carbonic anhydrase activity and to identify potential therapeutic applications.
Synthesemethoden
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-chloroacetyl chloride. The resulting product is then treated with sodium sulfite to yield 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide. This compound is then reacted with sulfamic acid to produce 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has been widely used in scientific research due to its unique properties. This compound has been shown to inhibit carbonic anhydrase activity, which is an enzyme that plays a crucial role in various physiological processes. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIAXLULILTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)





![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)


![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)
